2-(6-Methoxy-2-naphthyl)-2-pentanol
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Overview
Description
2-(6-Methoxy-2-naphthyl)-2-pentanol is a chemical compound belonging to the class of organic compounds known as naphthols. It is characterized by a naphthalene ring substituted with a methoxy group at the 6th position and a pentanol group at the 2nd position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 6-methoxynaphthalene with a Grignard reagent, followed by oxidation to introduce the pentanol group.
Friedel-Crafts Alkylation: Another method involves the alkylation of 6-methoxynaphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Lewis acids such as aluminum chloride (AlCl3) and strong bases like sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation: 2-(6-Methoxy-2-naphthyl)-2-pentanone, 2-(6-Methoxy-2-naphthyl)-2-pentanoic acid.
Reduction: 2-(6-Methoxy-2-naphthyl)-2-pentylamine.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-(6-Methoxy-2-naphthyl)-2-pentanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(6-Methoxy-2-naphthyl)-2-pentanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen)
2-(6-Methoxy-2-naphthyl)propenoic acid
6-Methoxy-2-naphthaldehyde
Uniqueness: 2-(6-Methoxy-2-naphthyl)-2-pentanol is unique in its structure and functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds. Its pentanol group, in particular, provides additional versatility in chemical synthesis and applications.
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Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-4-9-16(2,17)14-7-5-13-11-15(18-3)8-6-12(13)10-14/h5-8,10-11,17H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVZPHARQEIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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